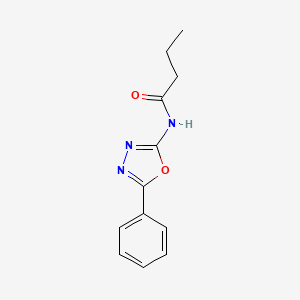

N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide” is a chemical compound with the molecular formula C12H13N3O2 . It has been studied in the context of photophysical properties of iridium complexes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones were synthesized using substituted aldehydes with analogues of hydrazine hydrates . Another study reported the synthesis of N- and S-alkyl derivatives from 5-phenyl-1,3,4-oxadiazole-2-thiones and alkyl halides .Molecular Structure Analysis

The molecular structure of “N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide” has been elucidated by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS . The aromaticity of the 1,3,4-oxadiazole ring was estimated based on XRD and DFT data .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide” are not fully detailed in the retrieved sources. The compound has a molecular weight of 231.25100 .Aplicaciones Científicas De Investigación

Photophysical Properties in Iridium Complexes

This compound has been used in the study of photophysical properties of iridium complexes . Specifically, it has been used as an ancillary ligand in iridium(III) complexes, which showed significant performance differences . The study used density functional theory (DFT) to investigate the electronic structures, absorption and emission spectra, and charge transportation properties of these complexes .

Antioxidant Activity

The compound has shown promising antioxidant activity . Specifically, the derivative 4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol (6i) demonstrated an IC50 of 15.14 μM, indicating significant antioxidant activity .

Anticancer Activity

The compound has been evaluated for its anticancer activity on various human tumor cell lines . The results of these evaluations were used to understand the influence of the structure of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold on the anti-tumor activity .

Antiviral Activity

Indole derivatives, which include this compound, have been reported to possess antiviral activity . Specifically, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-Inflammatory Activity

Indole derivatives, including this compound, have been reported to possess anti-inflammatory activity . This makes them a valuable resource for the development of new therapeutic agents for inflammatory diseases .

Antimicrobial Activity

Indole derivatives, including this compound, have been reported to possess antimicrobial activity . This makes them a potential resource for the development of new antimicrobial agents .

Antitubercular Activity

Indole derivatives, including this compound, have been reported to possess antitubercular activity . This makes them a potential resource for the development of new antitubercular agents .

Antidiabetic Activity

Indole derivatives, including this compound, have been reported to possess antidiabetic activity . This makes them a potential resource for the development of new antidiabetic agents .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds containing the 1,3,4-oxadiazole moiety have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that 1,3,4-oxadiazole derivatives can interact with their targets through various mechanisms, including inhibitory activity . The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the nature of the target.

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,3,4-oxadiazole derivatives , it’s plausible that this compound could influence multiple pathways, with downstream effects varying based on the specific pathway and target involved.

Result of Action

Compounds containing the 1,3,4-oxadiazole moiety have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it’s plausible that this compound could have similar effects, depending on its specific targets and mode of action.

Propiedades

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-6-10(16)13-12-15-14-11(17-12)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKGJDRCDVRGQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408950 |

Source

|

| Record name | Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- | |

CAS RN |

105942-34-5 |

Source

|

| Record name | Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-chloro-2-[(3-chloro-4-fluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483922.png)

![(2Z)-6-chloro-2-[(4-chloro-2-fluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483934.png)

![(2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6483942.png)

![(2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483949.png)

![(2Z)-6-chloro-2-[(4-fluoro-3-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483952.png)

![(2Z)-6-chloro-2-[(3-chloro-4-methoxyphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483962.png)

![(2Z)-6-chloro-2-[(2-fluoro-5-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483964.png)

![2-fluoro-N-(4-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B6483974.png)

![1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6483995.png)

![6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol](/img/structure/B6484002.png)

![6-bromo-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one](/img/structure/B6484011.png)

![N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide](/img/structure/B6484016.png)